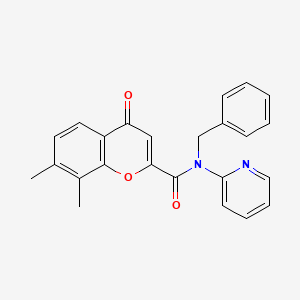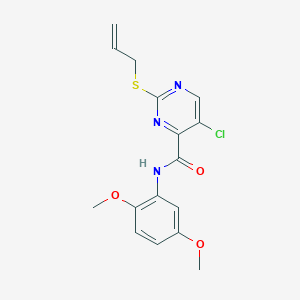![molecular formula C16H12ClN3O2 B11390977 2-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11390977.png)
2-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 571918-80-4
Molecular Weight: 280.156 g/mol
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the introduction of a chlorine atom at the 2-position of the benzamide ring. Specific methods may vary, but one common approach is through chlorination of the corresponding precursor.
Reaction Conditions::Chlorination: Chlorine gas or a chlorinating agent (e.g., thionyl chloride) is used.
Solvent: Organic solvents (e.g., dichloromethane, chloroform).
Temperature: Typically at room temperature or slightly elevated.
Catalyst: In some cases, Lewis acids (e.g., AlCl) may be employed.
Industrial Production:: Industrial-scale production methods are not widely documented due to the compound’s rarity and specialized applications.
Chemical Reactions Analysis
Reactions::
Substitution: The chlorine atom can undergo substitution reactions (e.g., nucleophilic substitution) at the 2-position.
Oxidation/Reduction: Depending on reaction conditions, it may participate in oxidation or reduction processes.
Nucleophiles: Alkoxides, amines, or other nucleophiles.
Reduction Agents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Oxidizing Agents: Hydrogen peroxide (HO), potassium permanganate (KMnO).
Major Products:: The major products depend on the specific reactions and conditions applied.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: Research into its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, its unique structure sets it apart from related compounds. Similar compounds include other substituted benzamides and oxadiazoles .
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-6-8-11(9-7-10)14-15(20-22-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
InChI Key |
ZRIVNMTUPTZGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11390895.png)
![Dimethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11390896.png)
![3,5-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11390901.png)
![6-butyl-3-(furan-2-ylmethyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11390904.png)
![N-[2-(2-fluorophenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11390911.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390912.png)


![2-Methylpropyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11390925.png)
![1-(3-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390926.png)
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11390931.png)
![5,7-dimethoxy-4-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11390932.png)
![6,8-dimethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11390934.png)
![1-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390935.png)
